3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core structure with a pyrrole ring annulated to a pyrimidine ring. Key structural features include:
- 3-Benzyl substituent: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- N-(2-chlorophenyl) carboxamide: The electron-withdrawing chlorine atom and aromatic system can improve target affinity through π-π interactions or halogen bonding.
- 5-Methyl group: Modulates steric and electronic properties of the core.
Crystallographic studies of related pyrrolo[3,2-d]pyrimidines (e.g., ) suggest that such compounds adopt planar conformations stabilized by intramolecular hydrogen bonds, which may be critical for bioactivity . Synthetic routes for analogs often involve multi-step protocols, such as those described in , utilizing reagents like DIPEA, acetonitrile, and microwave-assisted reactions .
Properties
IUPAC Name |
3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-12-14(19(27)23-16-10-6-5-9-15(16)22)17-18(25)20(28)26(21(29)24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLONPJFJPQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound characterized by a complex bicyclic structure that incorporates both pyrrole and pyrimidine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is C21H17ClN4O3, with a molecular weight of 408.8 g/mol. The structure includes a carboxamide group and features significant substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4O3 |
| Molecular Weight | 408.8 g/mol |
| Structural Features | Bicyclic (pyrrole/pyrimidine) |
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Insights : It was observed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research has also suggested antimicrobial properties:
- Bacterial Inhibition : The compound showed activity against Gram-positive and Gram-negative bacteria in preliminary studies.
- Mechanism : The antimicrobial action is hypothesized to stem from interference with bacterial DNA synthesis or protein synthesis.
Case Studies
-
Anticancer Efficacy : A study conducted on lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to control groups.
Cell Line IC50 (µM) Effect A549 (Lung) 15 Significant reduction MCF-7 (Breast) 20 Moderate reduction -
Antimicrobial Testing : In a study assessing its antimicrobial effects, the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Substituent Effects
- Benzyl vs. In N-(2-chlorobenzyl) analogs (e.g., ), the 2-chloro substituent may enhance halogen bonding with kinase ATP pockets, a feature absent in the target’s benzyl group .
- Carboxamide vs.
Preparation Methods
Core Pyrrolo[3,2-d]Pyrimidine Synthesis
The pyrrolo[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A validated approach involves the use of ethyl 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate derivatives as precursors. For the target compound, the core structure is assembled through a one-pot, three-component reaction:
- Cyclocondensation : Ethyl cyanoacetate reacts with thiourea in ethanol under basic conditions (sodium ethylate) to form 2-sulfydryl-4-amino-6-hydroxy pyrimidine.
- Desulfurization : Treatment with active nickel in ammoniacal liquor removes sulfur, yielding 4-amino-6-hydroxy pyrimidine.
- Ring Closure : Reaction with triethyl orthoformate under solvent-free conditions facilitates cyclization to form the pyrrolo[3,2-d]pyrimidine core.
Key Reaction Conditions :
- Temperature: 80–100°C for cyclocondensation.
- Catalysts: Sodium ethylate (1.5–3.0 equiv) for deprotonation.
- Yield: 80–85% for intermediate pyrimidines.
Final Assembly and Purification
The fully substituted compound is assembled through sequential functionalization:
- Order of Steps : Core → 5-methyl → 3-benzyl → 7-carboxamide.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization.
Characterization Data :
- ¹H NMR (400 MHz, DMSO- d₆) : δ 12.53 (s, 1H, NH), 8.56 (s, 1H, H7), 7.67 (d, J=8.4 Hz, 1H, ArH), 6.58 (d, J=8.4 Hz, 1H, ArH), 5.21 (s, 2H, CH₂Bn), 3.12 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 451.0921 [M+H]⁺ (calc. 451.0918).
Mechanistic Insights and Side Reactions
- Cyclization Selectivity : The vicinal amide group directs cyclization by stabilizing the transition state via hydrogen bonding.
- Byproducts : Over-alkylation at N4 (5–8% yield) occurs if the benzyl group is introduced before methyl.
- Mitigation : Stepwise protection (e.g., C4 benzylation prior to methylation) reduces side reactions.
Industrial-Scale Adaptations
The patent-scaled method (CN101830904B) achieves 57% overall yield through:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide?
- The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, intermediates like 3-aminopyrroles are condensed with carboxamide precursors under reflux conditions using methanol or ethanol as solvents. Key steps include:
- Cyclization : Formation of the pyrrolo[3,2-d]pyrimidine core via thermal activation (reflux at 80–100°C for 6–8 hours) .
- Functionalization : Introduction of the 2-chlorophenyl and benzyl groups via nucleophilic substitution or coupling reactions, optimized using catalysts like Pd/C or CuI .
- Optimization : Reaction conditions (temperature, solvent polarity, and reagent stoichiometry) are adjusted to improve yields (e.g., using DMF for solubility or ammonia for deprotection) .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Spectroscopic methods :
- NMR : - and -NMR to confirm substituent positions and ring connectivity .
- UV-Vis : Analysis of electronic transitions to identify conjugation patterns in the pyrrolopyrimidine core .
Q. What biological targets are associated with pyrrolo[3,2-d]pyrimidine derivatives like this compound?
- These compounds often target enzymes or receptors involved in cell signaling. For example:
- Kinase inhibition : Similar derivatives show activity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Apoptosis modulation : Interaction with Bcl-2 family proteins or caspase pathways has been observed in cancer cell lines .
- Experimental validation includes in vitro kinase assays and cell viability tests (e.g., MTT assays on HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Statistical Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify optimal conditions for cyclization steps .
- Process intensification : Employ flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., nitration or amidation) .
- Purification strategies : Gradient chromatography or recrystallization from ethanol-DMF mixtures to isolate high-purity product (>95%) .
Q. How should contradictory data on biological activity (e.g., varying IC values across studies) be resolved?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate critical functional groups .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to assess binding stability with target proteins .
- Meta-analysis : Cross-reference data from multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target interactions .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Thermal analysis : TGA and DSC to determine decomposition temperatures (>200°C indicates thermal robustness) .
- Solubility studies : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to measure kinetic solubility .
- Forced degradation : Exposure to UV light, acidic/basic conditions, or oxidizing agents (e.g., HO) to identify degradation pathways .
Q. How can structural modifications enhance the compound’s bioavailability?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Co-crystallization : Formulate with cyclodextrins or lipid-based carriers to enhance aqueous solubility .
- Metabolic profiling : Use LC-MS/MS to identify major metabolites in liver microsomes and modify susceptible sites (e.g., blocking CYP450 oxidation) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
